(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol
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Overview
Description
(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol is an organic compound characterized by the presence of four fluorine atoms and a hydroxyl group attached to a butane backbone. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol typically involves the fluorination of suitable precursors under controlled conditions. One common method is the reaction of 2-methylbutan-1-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include fluorinated ketones, aldehydes, and substituted alcohols, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in modifying biological molecules to study their interactions and functions.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which (2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
(2R)-3,3,4,4-Tetrafluoro-2-methylpentan-1-ol: Similar structure with an additional carbon in the backbone.
(2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol is unique due to its specific arrangement of fluorine atoms and the hydroxyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high reactivity and stability.
Properties
IUPAC Name |
(2R)-3,3,4,4-tetrafluoro-2-methylbutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4O/c1-3(2-10)5(8,9)4(6)7/h3-4,10H,2H2,1H3/t3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKZOHYNPBCZNX-GSVOUGTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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